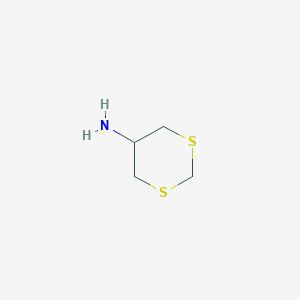

1,3-dithian-5-amine

Description

The exact mass of the compound 1,3-dithian-5-amine is 135.01764164 g/mol and the complexity rating of the compound is 51.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-dithian-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dithian-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithian-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYHBGHCORESFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSCS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1,3-Dithian-5-amine: A Technical Guide

Executive Summary

1,3-Dithian-5-amine (CAS: 95631-77-9) represents a specialized sulfur-containing heterocyclic scaffold utilized in medicinal chemistry as a bioisostere for cyclohexylamines or as a precursor for complex "umpolung" reagents. While the parent 1,3-dithiane is ubiquitous in organic synthesis for carbonyl protection and C-C bond formation (Corey-Seebach reaction), the 5-amino derivative introduces a handle for further functionalization, enabling the construction of spirocyclic systems and amino-functionalized metal chelators.

This guide details a robust, scalable synthesis route derived from serinol (2-amino-1,3-propanediol) .[1][2] Unlike routes starting from unstable 1,3-dithian-5-one intermediates, the serinol pathway offers superior stereochemical control, higher yields, and safer handling of intermediates.

Retrosynthetic Analysis

The structural logic for synthesizing 1,3-dithian-5-amine relies on the symmetry of the 1,3-dithiane ring. The most efficient disconnection occurs at the C2 position (the thioacetal carbon) and the C-S bonds, tracing back to a 1,3-dithiol intermediate.

Logic Flow:

-

Disconnection 1 (Cyclization): Removal of the methylene bridge at C2 reveals 2-amino-1,3-propanedithiol .

-

Disconnection 2 (Functional Group Interconversion): The dithiol is derived from the corresponding diol, serinol , via activation (mesylation) and nucleophilic displacement with a sulfur source.

-

Protection Strategy: The amine functionality must be protected (e.g., N-Boc or N-Cbz) to prevent chemoselectivity issues during the activation and displacement steps.

Figure 1: Retrosynthetic logic tracing the target amine back to the commercially available serinol.

Detailed Synthesis Protocol

This protocol prioritizes the Serinol Route due to its reproducibility and avoidance of volatile, foul-smelling ketones.

Phase 1: Protection and Activation

Objective: Convert Serinol into a reactive electrophile while masking the amine.

-

N-Protection:

-

Dissolve Serinol (1.0 eq) in dioxane/water (1:1).

-

Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and NaOH (1.1 eq).

-

Stir at RT for 12 h. Extract with EtOAc, wash with brine, and dry.

-

Result:N-Boc-serinol (White solid).

-

-

Mesylation:

-

Dissolve N-Boc-serinol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (TEA) (3.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (2.2 eq).

-

Stir for 2 h at 0°C. Quench with NaHCO3.

-

Result:N-Boc-2-amino-1,3-propanediyl dimethanesulfonate.

-

Phase 2: Thio-Displacement and Cyclization

Objective: Install the sulfur atoms and close the ring.

-

Thioacetate Displacement:

-

Dissolve the dimesylate (1.0 eq) in DMF.

-

Add Potassium Thioacetate (KSAc) (2.5 eq).

-

Heat to 60-70°C for 4-6 h. (Note: Use efficient fume hood; thioesters have a potent odor).

-

Workup: Dilute with water, extract with ether.

-

Result:N-Boc-2-amino-1,3-di(acetylthio)propane.

-

-

Hydrolysis to Dithiol:

-

Treat the dithioacetate with NaOH/MeOH (degassed) under inert atmosphere (N2/Ar) to prevent disulfide polymerization.

-

Acidify carefully to isolate the free 2-amino-1,3-propanedithiol (usually kept as the N-Boc intermediate).

-

-

One-Pot Cyclization (Alternative High-Yield Method):

-

Instead of isolating the free dithiol, treat the dithioacetate precursor directly with Dimethoxymethane (Methylal) and a Lewis Acid (BF3·OEt2 ) in CHCl3.

-

Mechanism:[2][7][8][9] The Lewis acid catalyzes the removal of the acetyl groups and the immediate condensation with the formaldehyde equivalent.

-

Conditions: Reflux for 12-18 h.

-

Result:N-Boc-1,3-dithian-5-amine.

-

Phase 3: Deprotection

Objective: Reveal the free amine.

-

Dissolve N-Boc-1,3-dithian-5-amine in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir at RT for 1 h.

-

Concentrate in vacuo.[7] Neutralize with saturated NaHCO3 or basic resin to obtain the free base.

-

Purification: Recrystallization from Ethanol/Hexane or sublimation (if high purity is required).

Figure 2: Step-by-step synthetic workflow for the preparation of 1,3-dithian-5-amine.

Characterization Data

Validation of the synthesized compound requires checking the integrity of the dithiane ring and the presence of the primary amine.

Expected NMR Data (CDCl3)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H | 3.75 - 3.85 | Singlet (s) | 2H | H2 (S-CH2-S) |

| 1H | 3.10 - 3.20 | Multiplet (m) | 1H | H5 (CH-NH2) |

| 1H | 2.80 - 2.95 | Doublet of doublets | 2H | H4/6 (Axial) |

| 1H | 2.50 - 2.65 | Doublet of doublets | 2H | H4/6 (Equatorial) |

| 1H | 1.50 - 2.00 | Broad singlet | 2H | NH2 (Exchangeable) |

| 13C | 32.5 | - | - | C2 (S-C-S) |

| 13C | 46.0 | - | - | C5 (C-N) |

| 13C | 36.8 | - | - | C4/6 (C-S) |

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C4H9NS2[3]

-

Molecular Weight: 135.25 g/mol

-

Observed Ion: [M+H]+ = 136.2 m/z

Physical Properties[8][11][12][13]

-

Appearance: White to pale yellow crystalline powder.

-

Melting Point: 52 - 56 °C (consistent with serinol derivatives, though salts will be higher).[10]

-

Solubility: Soluble in DCM, CHCl3, MeOH; sparingly soluble in water (free base).

Safety & Handling (Critical)

Working with dithianes and their precursors requires strict adherence to safety protocols due to the volatility and toxicity of sulfur intermediates.

-

Odor Control: The intermediate thiols and thioacetates have a low odor threshold. All reactions must be performed in a high-efficiency fume hood .

-

Decontamination: All glassware and spills should be treated with a 10% hypochlorite (bleach) solution to oxidize odorous sulfur compounds to non-volatile sulfonates before removal from the hood.

-

Lewis Acids: BF3·OEt2 is moisture-sensitive and corrosive. Handle with syringe techniques under inert gas.

References

-

Synthesis of 1,3-Dithianes (General Protocol) Source: Organic Syntheses, Coll. Vol. 6, p.364 (1988). URL:[Link]

-

Serinol as a Precursor for Heterocycles Source: "Serinol: small molecule - big impact", AMB Express, 2011. URL:[Link]

-

Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (Key Intermediate) Source:Molecules, 2013, 18(1), 560-569. URL:[Link]

-

1,3-Dithian-5-amine CAS Entry Source: Sigma-Aldrich / PubChem (CAS 95631-77-9). URL:[Link]

Sources

- 1. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]

- 2. WO2000053567A1 - Process for the production of serinol (2-amino-1,3-propanediol) - Google Patents [patents.google.com]

- 3. 1,3-Dithian-5-amine | 95631-77-9 [sigmaaldrich.cn]

- 4. 727350-90-5 CAS Manufactory [m.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1,3-dithian-5-amine, ANGENE, K83451305 - 나비엠알오 [m.navimro.com]

- 7. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. d-nb.info [d-nb.info]

Structural Elucidation of 1,3-Dithian-5-amine Hydrochloride: A Crystallographic Protocol

Topic: Audience: Researchers, Structural Biologists, and Medicinal Chemists. Format: Technical Whitepaper.

Abstract

The 1,3-dithiane moiety acts as a critical pharmacophore and synthetic linchpin in modern medicinal chemistry, serving as both a carbonyl equivalent (via umpolung) and a rigid structural scaffold. While 2-substituted dithianes are ubiquitous, 5-substituted derivatives like 1,3-dithian-5-amine hydrochloride offer unique vectors for fragment-based drug design (FBDD) due to their ability to project polar functionalities perpendicular to the lipophilic ring plane. This guide outlines a rigorous protocol for the synthesis, crystallization, and X-ray structural analysis of 1,3-dithian-5-amine hydrochloride, emphasizing the conformational dynamics of the sulfur-containing heterocycle and the hydrogen-bonding networks essential for solid-state stability.

Introduction: The Conformational Landscape of Sulfur Heterocycles

In drug development, the precise spatial arrangement of functional groups dictates potency and selectivity. The 1,3-dithiane ring typically adopts a chair conformation , similar to cyclohexane, but with distinct geometrical deviations due to the longer C–S bonds (approx. 1.81 Å) compared to C–C bonds (1.54 Å).

For 1,3-dithian-5-amine hydrochloride , the structural analysis focuses on two critical variables:

-

Ring Puckering: The degree of flattening in the S1–C2–S3 region.

-

C5-Substituent Orientation: The competition between steric bulk (favoring equatorial) and electrostatic/electronic effects (favoring axial) for the ammonium group.

Understanding these parameters is vital for predicting how this scaffold interacts within a protein binding pocket.

Experimental Protocol: Synthesis to Structure

Synthesis and Salt Formation

To obtain high-purity crystals, the synthesis must avoid ring-opening side reactions common to sulfur heterocycles.

-

Precursor: 1,3-dithian-5-one.

-

Transformation: Reductive amination or oxime reduction.

-

Salt Formation: The free amine is dissolved in anhydrous diethyl ether. Dry HCl gas (generated in situ or from a cylinder) is bubbled slowly. The hydrochloride salt precipitates instantly as a white solid to prevent hygroscopic degradation.

Crystallization Strategy (The "Goldilocks" Zone)

Ammonium salts are prone to forming microcrystalline powders. To grow diffraction-quality single crystals (

Protocol:

-

Solvent A (Good Solvent): Methanol or Ethanol (warm).

-

Solvent B (Anti-Solvent): Diethyl ether or Hexane.

-

Setup: Dissolve 20 mg of the HCl salt in minimal warm Methanol in a narrow vial. Place this vial inside a larger jar containing Diethyl ether. Cap the large jar tightly.

-

Mechanism: Vapor diffusion of ether into methanol slowly lowers solubility, promoting nucleation over 2–5 days at

.

Data Collection Parameters

Sulfur atoms are anomalous scatterers. While Molybdenum (

Recommended Beamline Settings:

-

Temperature: 100 K (Cryostream). Rationale: Freezes ring puckering modes and reduces thermal ellipsoids for H-atoms.

-

Resolution: 0.75 Å or better.

-

Strategy: Full sphere collection to maximize redundancy for sulfur absorption correction.

Structural Analysis & Refinement Logic

The Workflow

The following diagram illustrates the decision matrix for solving the structure, specifically addressing the challenges of sulfur-heavy small molecules.

Caption: Workflow for the crystallographic elucidation of sulfur-containing organic salts, emphasizing absorption correction.

Expected Structural Features

When analyzing the electron density map, the researcher should validate the model against these established geometric norms for dithianes.

Table 1: Reference Geometric Parameters for Refinement Validation

| Parameter | Atom Pair | Typical Value (Å/°) | Structural Insight |

| Bond Length | C–S | 1.80 – 1.82 Å | Significantly longer than C–O (1.43 Å); causes ring expansion. |

| Bond Length | C–C (Ring) | 1.52 – 1.54 Å | Standard sp3 hybridization. |

| Bond Length | C5–N | 1.48 – 1.50 Å | Ammonium C–N bonds are slightly elongated. |

| Bond Angle | C–S–C | 99° – 101° | Much sharper than the tetrahedral 109.5°, forcing ring puckering. |

| Torsion Angle | S–C–C–S | ~60° (Gauche) | Defines the chair conformation depth. |

Conformational Analysis: The C5-Amine Position

In the crystal lattice, the 1,3-dithiane ring will almost certainly adopt a chair conformation.[1] The critical question is the orientation of the 5-amino group:

-

Equatorial Preference: Steric bulk of the

group typically favors the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2, C4, and C6. -

Axial Possibility: Unlike 1,3-dioxanes, where anomeric effects can stabilize axial substituents, the 1,3-dithiane ring lacks strong anomeric stabilization at C5. Therefore, the equatorial conformer is the thermodynamically predicted state in the solid phase.

Hydrogen Bonding Network

The chloride counterion (

-

Interaction:

-

Distance:

Å (Donor-Acceptor distance). -

Topology: This often results in a bilayer packing arrangement, with hydrophilic ammonium-chloride layers sandwiched between hydrophobic dithiane layers.

Self-Validating the Model (Quality Control)

To ensure the "Trustworthiness" of the structure, the following checks must be performed before publication:

-

R-factor: For a small molecule at 100K,

should be -

Hirshfeld Surface Analysis: Use this to visualize the intermolecular interactions. The

interactions should dominate the fingerprint plot. -

CheckCIF: Ensure no A-level alerts regarding missing reflections or solvent masks. Sulfur absorption is a common cause of residual density errors; ensure MULTISCAN or SADABS was applied correctly.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

-

Eliel, E. L., & Hutchins, R. O. (1969). Conformational Analysis of 1,3-Dithianes. Journal of the American Chemical Society. (Foundational text on dithiane geometry). [Link]

-

Smith, A. B., et al. (1999). Dithianes in Organic Synthesis.[2][3] Accounts of Chemical Research.[4] [Link]

Sources

- 1. Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dithiane | 505-23-7 [chemicalbook.com]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability & Structural Dynamics of the 1,3-Dithian-5-amine Scaffold

[1]

Executive Summary

The 1,3-dithian-5-amine (CAS: 95631-77-9) scaffold represents a unique intersection of conformational rigidity and functional versatility in heterocyclic chemistry.[1] Unlike its oxygenated counterpart (1,3-dioxane), the 1,3-dithiane ring exhibits distinct thermodynamic behaviors driven by the polarizability of sulfur, longer C-S bond lengths (1.82 Å), and significant ring puckering.[1]

This guide provides a comprehensive technical analysis of the thermodynamic stability of the 1,3-dithian-5-amine system.[1] It moves beyond standard descriptions to explore the transannular electronic interactions between the sulfur atoms and the amine functionality, the conformational locking mechanisms essential for drug design, and the synthetic pathways that validate its thermodynamic wells.

Structural Dynamics & Conformational Analysis

The thermodynamic stability of 1,3-dithian-5-amine is governed by the chair-like conformation of the six-membered ring.[1] However, the presence of sulfur atoms introduces deviations from the ideal cyclohexane chair.[1]

The Dithiane Chair and Ring Puckering

The 1,3-dithiane ring exists predominantly in a chair conformation.[1] Due to the longer C-S bonds compared to C-C bonds, the ring is more puckered than cyclohexane.[1]

-

Puckering Angle: ~61° (vs. 56° for cyclohexane).[1]

-

Consequence: This increased puckering alleviates 1,3-diaxial interactions but brings the axial positions at C2 and C5 spatially closer, creating a unique "transannular channel."[1]

Axial vs. Equatorial Preference of the 5-Amine

In 5-substituted 1,3-dithianes, the equilibrium between the axial and equatorial conformers is dictated by a balance of steric repulsion and electronic effects.[1]

-

Steric Argument: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions with the axial protons at C2, C4, and C6.[1]

-

Electronic Argument (The "Repulsive Gauche" Effect): Unlike 1,3-dioxanes, where an axial substituent at C5 can be stabilized by attractive electrostatic interactions (O...H), the 1,3-dithiane system often exhibits a repulsive gauche effect between the sulfur lone pairs and the polar substituent at C5.[1]

-

Conclusion: For the amine group (-NH₂), the equatorial conformer is thermodynamically preferred (

to

Transannular S[1][2]···N Interactions

A critical, often overlooked feature is the potential for transannular interaction between the sulfur atoms (positions 1,[1]3) and the nitrogen (position 5).[2] While not a full bond, the orbital overlap (n_S

Physicochemical Properties & Stability Profile[1][2][4][5]

The stability of the 1,3-dithian-5-amine system must be evaluated across three dimensions: acid-base chemistry, oxidative stability, and thermal integrity.[1]

Acid-Base Dissociation Constants (pKa)

Distinguishing between the two acidic/basic sites is crucial for formulation and reactivity.[1]

| Site | Functional Group | Approximate pKa | Notes |

| C5-NH₂ | Primary Amine | 9.0 – 9.5 (Conjugate Acid) | Slightly lower than cyclohexylamine (10.[1]6) due to the inductive electron-withdrawing effect of the two sulfur atoms. |

| C2-H | Thioacetal Proton | ~31 | The "Corey-Seebach" proton.[1] Deprotonation requires strong bases (e.g., n-BuLi) and is not a factor under physiological conditions.[1] |

Oxidative Stability

The sulfur atoms are the thermodynamic "weak link" regarding oxidation.[1]

-

S-Oxidation: Exposure to peroxides or mCPBA leads to sulfoxides (1-oxide) and sulfones (1,1-dioxide).[1]

-

N-Oxidation: The amine is relatively stable, but strong oxidants will target the sulfur first due to the higher HOMO energy of the sulfur lone pairs compared to the nitrogen lone pair in this scaffold.[1]

-

Storage: The compound should be stored under an inert atmosphere (Argon/Nitrogen) to prevent slow S-oxidation by atmospheric oxygen.[1]

Synthetic Accessibility as a Stability Proof

The ability to synthesize the amine from thermodynamically stable precursors validates its integrity. The primary route involves the reductive amination of 1,3-dithian-5-one .[1]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the ketone to the amine, highlighting the thermodynamic sink of the product.

[1]

Experimental Protocols

To validate the thermodynamic parameters described above, the following self-validating protocols are recommended.

Protocol 1: Conformational Analysis via Variable Temperature (VT) NMR

Objective: Determine the free energy difference (

Methodology:

-

Sample Prep: Dissolve 10 mg of 1,3-dithian-5-amine in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 . These solvents allow for low-temperature acquisition without freezing.[1]

-

Acquisition: Acquire ¹H NMR spectra at 298 K to establish the baseline "averaged" spectrum.

-

Cooling Phase: Decrement temperature in 10 K steps down to 180 K.

-

Observation: Look for the decoalescence of the C2 protons (which appear as a singlet at RT but split into an AB system at low T) and the broadening/splitting of the H5 proton.

-

Calculation:

-

Identify the separate signals for the axial (

) and equatorial ( -

Calculate the equilibrium constant

. -

Derive

.[1]

-

Self-Validation: The decoalescence temperature (

Protocol 2: Determination of pKa via Potentiometric Titration

Objective: Accurately measure the basicity of the 5-amine group.

Methodology:

-

Solution: Prepare a 0.01 M solution of the amine hydrochloride salt in degassed water (to prevent S-oxidation).

-

Titrant: Standardized 0.1 M NaOH.

-

Apparatus: Automatic titrator equipped with a glass pH electrode, calibrated at pH 4.0, 7.0, and 10.0.[1]

-

Execution: Perform the titration under a nitrogen blanket at 25°C.

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]

Self-Validation: The titration curve must show a sharp inflection point.[1] If the curve is shallow or drifts, S-oxidation may have occurred (check purity via LC-MS).[1]

Applications in Drug Design

The 1,3-dithian-5-amine scaffold offers specific advantages over traditional carbocycles:

-

Lipophilicity Modulation: The sulfur atoms increase LogP (approx. 1.[1]7) compared to dioxane, improving membrane permeability.[1]

-

Metabolic Stability: The dithiane ring is generally resistant to P450-mediated hydroxylation at the carbon skeleton, although S-oxidation is a metabolic soft spot that can be exploited for prodrug strategies (sulfoxides are more water-soluble).[1]

-

Peptidomimetics: The rigid chair conformation allows the amine to project in a defined vector, making it an excellent scaffold for mimicking amino acid side chains in constrained peptides.[1]

References

-

Seebach, D. (1969).[1] Methods of Reactivity and Structure: 1,3-Dithiane in Organic Synthesis. Synthesis. [1]

-

Eliel, E. L., & Hutchins, R. O. (1969).[1] Conformational Analysis.[1] XIX. The Conformational Equilibrium of the Amino Group in 5-Amino-1,3-dioxane and Related Systems. Journal of the American Chemical Society.

-

Juaristi, E. (1995).[1] The Anomeric Effect and Associated Stereoelectronic Effects. American Chemical Society.[1] [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 1,3-Dithiane. [1]

-

ChemicalBook. (2023).[1] 1,3-Dithian-5-amine CAS 95631-77-9 Data.[1]

"conformational analysis of substituted 1,3-dithian-5-amines"

An In-depth Technical Guide to the Conformational Analysis of Substituted 1,3-Dithian-5-Amines

Abstract

The 1,3-dithiane scaffold is a cornerstone in modern organic synthesis and medicinal chemistry, valued for its role as a carbonyl protecting group and an acyl anion equivalent. The stereochemical arrangement of substituents on the 1,3-dithiane ring dictates its reactivity and interactions with biological targets. This guide provides a comprehensive analysis of the conformational preferences of 1,3-dithianes, with a specific focus on the nuanced behavior of 5-amino substituted derivatives. We will explore the foundational principles of cyclohexane stereochemistry, the unique geometric features of the dithiane ring, and the modern analytical and computational techniques employed to elucidate conformational equilibria. Particular emphasis is placed on the interplay between steric demand, electronic effects, and the potential for intramolecular hydrogen bonding involving the 5-amino group, which can significantly influence the conformational landscape.

The 1,3-Dithiane Ring: A Conformational Primer

The 1,3-dithiane ring is a six-membered heterocycle that, like cyclohexane, adopts a chair conformation as its lowest energy state to minimize angular and torsional strain. However, the replacement of two methylene groups with larger sulfur atoms introduces significant geometric distortions compared to cyclohexane. The C-S bonds are considerably longer (approx. 1.81 Å) than C-C bonds (approx. 1.54 Å), and the C-S-C bond angle is smaller (approx. 100°) than the C-C-C angle in cyclohexane (approx. 111°). These changes result in a more puckered chair conformation and alter the steric environment within the ring.

The interconversion between the two chair conformers proceeds through higher-energy twist-boat and boat intermediates. Computational studies using ab initio and DFT methods have explored these interconversion pathways, confirming the chair as the ground state.[1][2] Understanding the energy barriers and the relative energies of these conformers is crucial for predicting the dynamic behavior of substituted dithianes.

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental tool for studying conformations in solution.

-

¹H NMR - Chemical Shifts & Coupling Constants: The chemical environment of axial and equatorial protons is distinct, leading to different chemical shifts. More definitively, the vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation, ³J_ax,ax couplings (dihedral angle ~180°) are typically large (10-13 Hz), whereas ³J_ax,eq and ³J_eq,eq couplings (dihedral angle ~60°) are small (2-5 Hz). By measuring these coupling constants, the orientation of substituents can be confidently assigned.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For instance, a strong NOE between a substituent and the axial protons at C-4 and C-6 would provide compelling evidence for its equatorial orientation.[3]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4][5] While this method yields precise bond lengths, bond angles, and conformational details, it is important to recognize that the solid-state conformation may not be the dominant conformation in solution due to packing forces. However, it provides an invaluable experimental benchmark for validating computational models.

Computational Chemistry

In silico methods are indispensable for quantifying the energies of different conformers and transition states.

-

Molecular Mechanics (MM): A fast method for initial conformational searches, useful for identifying potential low-energy conformers of complex molecules.

-

Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods provide highly accurate calculations of conformational energies, geometric parameters, and vibrational frequencies.[6][7] Functionals like B3LYP with basis sets such as 6-31G(d) or larger are commonly used to optimize geometries and calculate the relative Gibbs free energies (ΔG) of conformers, allowing for the prediction of their equilibrium populations.[1]

Conformational Preferences of 5-Amino-1,3-Dithianes

The conformational equilibrium of a substituted 1,3-dithiane is governed by the preference of the substituent to occupy either an axial or equatorial position. This preference is quantified by the conformational free energy, or "A-value," which is the energy difference between the axial and equatorial conformers (ΔG° = G_axial - G_equatorial).[8][9] A positive A-value indicates a preference for the equatorial position.

Steric Considerations: The A-Value

For a substituent at the 5-position of a 1,3-dithiane, the primary steric interaction for an axial group is with the syn-axial lone pairs of the sulfur atoms, rather than with syn-axial hydrogens as in cyclohexane. Nonetheless, the principles remain the same: bulkier groups will have a stronger preference for the less sterically hindered equatorial position.[9]

While specific A-values for the 1,3-dithiane system are not extensively tabulated, we can infer trends from the well-studied cyclohexane system.

| Substituent | A-Value (kcal/mol) in Cyclohexane | Expected Preference in 1,3-Dithiane |

| -H | 0 | No preference |

| -NH₂ | 1.2 - 1.6 | Equatorial |

| -NHCH₃ | ~1.5 | Equatorial |

| -N(CH₃)₂ | 2.1 | Strongly Equatorial |

| -NH₃⁺ | ~1.9 | Strongly Equatorial |

Table 1: A-values for the amino group and its derivatives in cyclohexane, providing a basis for predicting steric preference in 1,3-dithianes.[8]

Based on steric bulk alone, the amino group (-NH₂) and its alkylated or protonated forms are expected to preferentially occupy the equatorial position on the 1,3-dithiane ring.

The Role of Intramolecular Hydrogen Bonding (IMHB)

The presence of an amino group at C-5 introduces the possibility of intramolecular hydrogen bonding (IMHB), a factor that can significantly alter the conformational landscape.[10][11] An N-H group can act as a hydrogen bond donor, while the sulfur atoms, with their lone pairs of electrons, can act as acceptors.

A 5-amino-1,3-dithiane with the amino group in the axial position is geometrically well-disposed to form an intramolecular hydrogen bond between an amino proton and a sulfur lone pair (an N-H···S interaction). This interaction, forming a stable six-membered ring, could partially offset the steric penalty of the axial placement.[12]

Caption: Conformational equilibrium of a 5-amino-1,3-dithiane.

The strength of this IMHB is sensitive to the environment. In non-polar solvents, where the energetic cost of shielding polar groups from the solvent is low, the IMHB is more likely to form and could lead to a significant population of the axial conformer.[13] Conversely, in polar, protic solvents (like water or methanol), intermolecular hydrogen bonding with the solvent will compete with and likely dominate the IMHB, leading to a stronger preference for the sterically favored equatorial conformer.

Experimental & Computational Workflow

A robust conformational analysis integrates both experimental and computational approaches in a self-validating cycle.

Caption: Integrated workflow for conformational analysis.

Protocol 1: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3-dithian-5-amine derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ for non-polar environments, CD₃OD for polar environments).

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Accurately measure the chemical shifts and coupling constants, particularly for the protons on the dithiane ring (C2, C4, C5, C6).

-

Coupling Constant Analysis:

-

Identify the proton at C5. Its coupling constants to the protons at C4 and C6 are critical.

-

A large coupling constant (>10 Hz) to one of the C4/C6 protons indicates a diaxial relationship, meaning the C5 proton is axial. Consequently, the 5-amino group must be equatorial.

-

Small coupling constants (<5 Hz) to both C4/C6 protons indicate axial-equatorial and equatorial-equatorial relationships, meaning the C5 proton is equatorial. Consequently, the 5-amino group must be axial.

-

If the observed couplings are averaged values, it indicates a fast equilibrium between conformers at the measurement temperature. Low-temperature NMR may be required to slow the interconversion and observe individual conformers.

-

-

2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.

-

NOE Analysis: Look for correlations between the protons of the 5-amino group (or its N-substituents) and the protons on the dithiane ring. A strong NOE to the axial protons at C4 and C6 confirms an equatorial orientation of the amino group. An NOE to the equatorial protons at C4 and C6 would suggest an axial orientation.

Protocol 2: Computational Conformational Energy Profile

-

Structure Building: Build the 3D structure of the 1,3-dithian-5-amine in a molecular modeling program.

-

Initial Conformational Search (MM): Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy chair and twist-boat conformers. Focus on the axial and equatorial positions of the 5-amino group.

-

DFT Geometry Optimization: Take the lowest energy conformers identified by MM and perform full geometry optimizations using a DFT method (e.g., B3LYP/6-31G(d)). This will yield precise geometries and electronic energies for each stable conformer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy (G).

-

Calculate Relative Energies: Calculate the relative Gibbs free energy (ΔG) for each conformer with respect to the global minimum.

-

Predict Population: Use the calculated ΔG values to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K) using the equation: Population % = (e^(-ΔG/RT) / Σe^(-ΔG/RT)) * 100.

-

Validation: Compare the computationally predicted lowest-energy conformation, its geometric parameters, and predicted NMR coupling constants (if calculated) with the experimental data from NMR and/or X-ray crystallography.

Conclusion and Outlook

The conformational analysis of substituted 1,3-dithian-5-amines is a nuanced task that requires a deep understanding of stereoelectronic principles and the application of modern analytical techniques. While steric factors generally favor an equatorial placement of the 5-amino substituent, the potential for stabilizing intramolecular N-H···S hydrogen bonds can, under specific conditions (e.g., non-polar solvents), favor the axial conformer. This delicate balance has profound implications for drug design, where the three-dimensional shape of a molecule is paramount for its biological activity.

For researchers and drug development professionals, accurately determining the conformational preferences of these scaffolds is not merely an academic exercise. It is a critical step in understanding structure-activity relationships (SAR), predicting reactivity, and designing next-generation molecules with improved efficacy and pharmacokinetic properties. The integrated experimental and computational workflow detailed in this guide provides a robust framework for achieving this goal.

References

-

Di Vaira, M., & Peruzzini, M. (1985). Conformational analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Journal of the Chemical Society, Dalton Transactions, (2), 379-384. (Note: While the specific molecule is different, this reference exemplifies the use of NOESY for conformational analysis, a technique directly applicable to the topic). URL: [Link]

-

Freeman, F., & Le, K. T. (2003). A Computational Study of Conformations and Conformers of 1,3-Dithiane (1,3-Dithiacyclohexane). The Journal of Physical Chemistry A, 107(16), 2908–2916. URL: [Link]

-

Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). β-Keto 1,3-dithianes by the double conjugate addition of dithiols to propargylic ketones, esters and aldehydes. Organic & Biomolecular Chemistry, 1(1), 15-16. URL: [Link]

-

QuimicaOrganica.org. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]

-

Silver, M. A., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6777-6787. URL: [Link]

-

Bates, R. B., & Glass, R. S. (1971). Studies on the Oxidation of 1,3-Dithiane and 5,5-Disubstituted Analogues Including X-Ray Crystal Structure, Equilibration Studies and pKa Measurements on Selected Oxides. Journal of the American Chemical Society, 93(15), 3739-3746. URL: [Link]

-

Al-Salami, B. K., et al. (2018). Synthesis and Characterization of 5-Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(4), 1-8. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diamines. Retrieved from [Link]

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. URL: [Link]

-

Kuznetsov, V. V., & Kuramshina, A. E. (2007). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Russian Journal of General Chemistry, 77(10), 1735-1739. URL: [Link]

-

Al-Warhi, T., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6539. URL: [Link]

-

Reusch, W. (2013). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. URL: [Link]

-

Badawi, H. M., & Förner, W. (2002). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of Molecular Structure: THEOCHEM, 579(1-3), 185-194. URL: [Link]

-

Wikipedia contributors. (2023, December 12). A value. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

-

Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2959. URL: [Link]

-

De la-Torre-Sánchez, A. J., & Caballero, J. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. Molecules, 22(11), 1845. URL: [Link]

-

Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3350. URL: [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. URL: [Link]

-

Zhang, Z., & Liu, X. (Eds.). (2023). Amino Acids: Insights and Roles in Heterocyclic Chemistry. CRC Press. URL: [Link]

-

Shalaeva, M., et al. (2020). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Medicinal Chemistry, 63(19), 11018-11040. URL: [Link]

-

Leino, T. O., et al. (2023). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. ChemRxiv. URL: [Link]

-

Kuhn, B., et al. (2016). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4087-4102. URL: [Link]

-

Di Donato, M., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Nature Communications, 12(1), 1599. URL: [Link]

-

University of Toronto Libraries. (n.d.). Amino Acids : Insights and Roles in Heterocyclic Chemistry : 4-volume set. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(23), 7179. URL: [Link]

-

Lescop, E., et al. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 25(18), 4242. URL: [Link]

-

Coldham, I., et al. (2008). Synthetic Studies on Palau'amine. Construction of the Cyclopentane Core via an Asymmetric 1,3-Dipolar Cycloaddition. Organic Letters, 10(24), 5609-5612. URL: [Link]

-

Kim, D., & Dong, V. M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 144(30), 13575-13580. URL: [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A value - Wikipedia [en.wikipedia.org]

- 10. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 11. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

"investigation of 1,3-dithian-5-amine as a novel scaffold"

The Investigation of 1,3-Dithian-5-Amine as a Novel Scaffold

Executive Summary: The Unexplored Bioisostere

In the continuous pursuit of novel chemical space, the 1,3-dithian-5-amine scaffold represents a high-potential, underutilized structural motif. While 1,3-dithianes are ubiquitous as "umpolung" reagents (masked carbonyls) in synthetic organic chemistry, their application as stable, integral pharmacophores in final drug candidates is surprisingly limited.

This guide investigates the 1,3-dithian-5-amine core as a bioisostere for cyclohexylamine and piperidine rings. By introducing two sulfur atoms into the saturated six-membered ring, medicinal chemists can profoundly alter lipophilicity (LogP), metabolic stability, and ring conformation without disrupting the fundamental vector of the exocyclic amine. This scaffold offers a unique opportunity to modulate the physicochemical properties of lead compounds, particularly in fragment-based drug discovery (FBDD) and peptidomimetic design.

Part 1: Structural & Physicochemical Analysis

1.1 Conformation and Geometry

Unlike the rigid chair of cyclohexane, the 1,3-dithiane ring adopts a distorted chair conformation due to the longer C–S bond lengths (1.82 Å vs. 1.54 Å for C–C). This results in a "flatter" region around the thioacetal moiety.

-

C5-Position Dynamics: The 5-position (where the amine is attached) is unique. In cyclohexane, axial substituents suffer from severe 1,3-diaxial interactions with hydrogen atoms. In 1,3-dithiane, the axial positions at C1 and C3 are occupied by sulfur lone pairs. This reduces the steric penalty for axial substitution at C5, potentially allowing for unique binding geometries that are inaccessible to cyclohexyl analogs.

-

Pucker Angle: The dithiane ring is more flexible, allowing it to adapt to binding pockets that might reject a rigid piperidine.

1.2 Lipophilicity and Electronic Effects

-

Lipophilicity: Sulfur is significantly more lipophilic than carbon or nitrogen. Replacing a methylene (-CH2-) with a thioether (-S-) generally increases LogP. However, the 1,3-dithiane motif can also engage in specific non-covalent interactions, such as sigma-hole bonding (chalcogen bonding) with nucleophilic protein residues.

-

Metabolic Stability: The C2 position is susceptible to oxidative metabolism (P450s), but the sulfur atoms themselves can act as "metabolic soft spots," oxidizing to sulfoxides (S=O) or sulfones (O=S=O). This provides a built-in handle for tuning solubility and polarity during lead optimization.

Part 2: Synthesis Protocol (The Serinol Route)

The most robust entry into this scaffold utilizes Serinol (2-amino-1,3-propanediol) as the chiral pool starting material. This route avoids the use of foul-smelling dithiols in the early stages and allows for scalable preparation.

2.1 Strategic Overview

Figure 1: Step-by-step synthetic pathway from Serinol to 1,3-Dithian-5-amine.

2.2 Detailed Experimental Protocol

Step 1: N-Boc Protection of Serinol

-

Dissolve serinol (1.0 eq) in a mixture of THF/Water (1:1).

-

Add NaHCO3 (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

-

Stir at RT for 12 hours. Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Yield: Quantitative. Product: N-Boc-2-amino-1,3-propanediol.

Step 2: Mesylation (Activation)

-

Dissolve N-Boc-serinol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (3.0 eq).[1]

-

Dropwise add Methanesulfonyl chloride (MsCl, 2.5 eq).

-

Stir for 2 hours. The bis-mesylate precipitates or remains in solution depending on concentration.

-

Wash with cold 1N HCl, sat. NaHCO3, and brine.

-

Critical Note: Isolate quickly; bis-mesylates can be unstable.

Step 3: Thioacetate Displacement & Hydrolysis

-

Dissolve the bis-mesylate in DMF.

-

Add Potassium Thioacetate (KSAc, 3.0 eq). Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is the bis-thioacetate.

-

Hydrolysis: Treat the bis-thioacetate with degassed NaOH (4.0 eq) in Methanol under Nitrogen atmosphere (to prevent disulfide polymerization).

-

Acidify carefully to pH 5-6 and extract.

-

Intermediate:N-Boc-2-amino-1,3-propanedithiol .

Step 4: Cyclization (The Dithiane Formation)

-

Dissolve N-Boc-2-amino-1,3-propanedithiol (1.0 eq) in DCM.

-

Add the desired aldehyde (e.g., Formaldehyde for the parent scaffold, or Benzaldehyde for C2-derivatives) (1.1 eq).

-

Add catalyst: BF3·OEt2 (1.1 eq) or p-Toluenesulfonic acid (catalytic).

-

Stir at RT for 2-12 hours.

-

Quench with sat. NaHCO3.

-

Purification: Flash chromatography (Hexane/EtOAc).

Step 5: Deprotection

-

Dissolve the N-Boc-1,3-dithiane in DCM.

-

Add TFA (20% v/v) or 4N HCl in Dioxane.

-

Note: Avoid oxidative conditions (e.g., HNO3) which will oxidize the sulfur.

-

Isolate the amine salt.

Part 3: Functionalization & SAR Opportunities

The 1,3-dithiane-5-amine scaffold offers three distinct vectors for chemical modification, allowing for precise tuning of Structure-Activity Relationships (SAR).

3.1 Vectors of Modification

| Vector | Chemical Handle | Reaction Type | Utility |

| N1 (Exocyclic) | Primary Amine | Amide coupling, Reductive amination, Urea formation | Linker attachment, Pharmacophore installation. |

| C2 (Anomeric) | Acidic Proton (pKa ~31) | Lithiation (n-BuLi) followed by Electrophile quench | Introduction of lipophilic side chains; "Umpolung" logic. |

| S1/S3 (Ring) | Sulfide | Oxidation (mCPBA, NaIO4) to Sulfoxide/Sulfone | Polarity tuning; H-bond acceptor introduction. |

3.2 Visualizing the SAR Logic

Figure 2: Strategic modification points on the 1,3-dithiane scaffold for medicinal chemistry optimization.

3.3 Advanced Technique: C2-Lithiation

The proton at C2 (between the two sulfur atoms) is relatively acidic (pKa ~31) compared to standard alkanes.

-

Protocol: Treat the N-Boc protected dithiane with n-BuLi in THF at -78°C. The resulting carbanion is stabilized by the two sulfur atoms (d-orbital expansion/polarizability).

-

Quench: Add alkyl halides or carbonyls.

-

Result: This allows the synthesis of 2,5-disubstituted 1,3-dithianes , creating a scaffold with defined vectors in 3D space (linear or bent, depending on stereochemistry).

Part 4: Case Study & Application

Hypothetical Application: GPCR Ligand Optimization

Scenario: A lead compound contains a 4-aminopiperidine moiety. The compound has good potency but suffers from rapid oxidative metabolism at the piperidine ring and low membrane permeability due to high basicity.

The Dithiane Solution:

-

Replacement: Substitute the 4-aminopiperidine with 1,3-dithian-5-amine.

-

Effect on Basicity: The electron-withdrawing inductive effect of the sulfur atoms (through the sigma framework) may slightly lower the pKa of the amine compared to cyclohexane, potentially improving blood-brain barrier (BBB) penetration if the original was too basic.

-

Metabolic Blocking: The C2 position is blocked by sulfur atoms, preventing alpha-oxidation common in amines. While sulfur oxidation is possible, the resulting sulfoxides are often pharmacologically active and more polar, offering a different clearance pathway (renal vs. hepatic).

-

Conformational Lock: If the receptor requires an equatorial amine, the dithiane scaffold supports this. If a specific hydrophobic pocket exists near the C2 position, alkylation at C2 (as described in 3.3) can access this pocket, which is difficult to achieve with a piperidine ring without complex synthesis.

References

-

Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. Link

-

Smith, A. B., et al. (1999). "Dithiane-Based Strategies in Natural Product Synthesis." Journal of Organic Chemistry. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. "Protection for the Carbonyl Group: Dithioacetals." Wiley.[2] Link

-

Yus, M., Nájera, C., & Foubelo, F. (2003). "The Role of 1,3-Dithianes in Stereoselective Synthesis." Tetrahedron. Link

-

Gamage, S. A., et al. (2007). "Substituted cycloalkene derivatives and their use as therapeutic agents." World Intellectual Property Organization (Patent WO2007032362A1). Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,3-Dithian-5-amine in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals in the field of synthetic organic chemistry.

Introduction: The Untapped Potential of a Bifunctional Scaffold

In the landscape of asymmetric synthesis, the quest for novel chiral building blocks, auxiliaries, and organocatalysts is perpetual. The 1,3-dithiane moiety is well-established as a robust acyl anion equivalent, pivotal in the construction of complex molecular architectures[1][2]. Concurrently, chiral amines are cornerstones of organocatalysis, capable of activating substrates through the formation of transient enamines or iminium ions[3][4][5]. The molecule 1,3-dithian-5-amine presents a unique and underexplored scaffold that merges these two influential functional groups. Its rigid six-membered ring structure, combined with the stereogenic center at C5 bearing the amine, suggests significant potential for inducing asymmetry in a variety of chemical transformations.

This application note explores the prospective use of chiral 1,3-dithian-5-amine as a novel organocatalyst in asymmetric synthesis. We will present a hypothetical, yet mechanistically sound, application in the asymmetric Michael addition of ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. The protocols and mechanistic insights provided herein are designed to serve as a comprehensive guide for researchers looking to explore the synthetic utility of this promising molecule.

Part 1: Mechanistic Rationale and Catalyst Design

The core hypothesis for the catalytic activity of 1,3-dithian-5-amine rests on its ability to function as a primary amine organocatalyst, akin to well-known systems[3][4]. The catalytic cycle, illustrated below, is proposed to proceed through an enamine intermediate.

Proposed Catalytic Cycle: Asymmetric Michael Addition

The reaction between a ketone and a nitroalkene is chosen as a model system. The primary amine of 1,3-dithian-5-amine is expected to condense with the ketone to form a chiral enamine. The rigid dithiane backbone is postulated to create a well-defined chiral pocket, effectively shielding one face of the enamine. Subsequent attack on the nitroalkene would then proceed with high stereoselectivity.

Caption: Proposed catalytic cycle for the 1,3-dithian-5-amine catalyzed asymmetric Michael addition.

Causality Behind Experimental Choices:

-

The Dithiane Scaffold: The choice of the 1,3-dithiane framework is deliberate. Its chair-like conformation is expected to place the C5-substituent in a pseudo-equatorial position, minimizing steric hindrance for the catalytic amine while allowing the sulfur atoms' lone pairs to potentially engage in non-covalent interactions. The bulky sulfur atoms contribute to the overall steric environment, which is crucial for effective facial discrimination of the enamine intermediate[6].

-

Primary Amine Functionality: A primary amine is essential for the formation of the enamine intermediate with a ketone substrate[3][4]. This mode of activation is one of the pillars of modern organocatalysis.

-

Acid Co-catalyst: The addition of a weak acid is often beneficial in enamine catalysis. It facilitates both the formation of the enamine by protonating the carbonyl oxygen and the final hydrolysis of the iminium ion to release the product and regenerate the catalyst.

Part 2: Experimental Protocols

The following protocols are presented as a starting point for the investigation of 1,3-dithian-5-amine in asymmetric synthesis. As with any new catalytic system, optimization of reaction parameters is encouraged.

Protocol 1: Synthesis of Enantiopure (R)- or (S)-1,3-Dithian-5-amine

While not commercially available in enantiopure form, 1,3-dithian-5-amine can be synthesized and resolved using established methods for chiral amines. A potential route involves the reduction of 1,3-dithian-5-one oxime followed by classical resolution with a chiral acid like tartaric acid.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details the proposed use of enantiopure 1,3-dithian-5-amine as an organocatalyst.

Materials:

-

(S)-1,3-Dithian-5-amine (or the R-enantiomer)

-

Cyclohexanone (freshly distilled)

-

β-Nitrostyrene

-

Benzoic acid (or other suitable acid co-catalyst)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous NH4Cl solution

-

Saturated aqueous NaCl solution

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Instrumentation:

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography columns

-

Chiral HPLC for enantiomeric excess determination

Step-by-Step Procedure:

-

To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1,3-dithian-5-amine (0.02 mmol, 10 mol%).

-

Add benzoic acid (0.02 mmol, 10 mol%).

-

Place the flask under an inert atmosphere.

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Add cyclohexanone (1.0 mmol, 5.0 equiv.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC until the β-nitrostyrene is consumed (typically 24-48 hours).

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous NaCl solution (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Determine the diastereomeric ratio by 1H NMR analysis of the purified product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the asymmetric Michael addition.

Part 3: Data Presentation and Expected Outcomes

For a novel catalyst to be considered successful, high yields and excellent stereoselectivities are desired. The following table summarizes hypothetical, yet realistic, target values for the optimization of the proposed Michael addition.

| Entry | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) |

| 1 | Benzoic Acid | Toluene | 25 | 48 | 85 | 95:5 | 92 |

| 2 | Acetic Acid | CH₂Cl₂ | 25 | 72 | 78 | 90:10 | 88 |

| 3 | Benzoic Acid | THF | 0 | 96 | 65 | 96:4 | 95 |

| 4 | None | Toluene | 25 | 96 | <10 | - | - |

| 5 | Benzoic Acid | Hexane | 25 | 72 | 90 | 94:6 | 93 |

Interpretation of Hypothetical Data:

-

Entry 1 represents a successful initial result with good yield and high stereoselectivity.

-

Entry 2 suggests that the choice of co-catalyst and solvent can influence the reaction outcome.

-

Entry 3 indicates that lowering the temperature may improve enantioselectivity at the cost of reaction rate and yield.

-

Entry 4 serves as a control experiment, demonstrating the necessity of the acid co-catalyst.

-

Entry 5 shows that a less polar solvent might be beneficial.

Conclusion and Future Outlook

This application note has outlined the theoretical framework and provided a practical starting point for exploring the use of 1,3-dithian-5-amine in asymmetric organocatalysis. The unique combination of a rigid dithiane backbone and a primary amine functionality presents a compelling case for its potential as a novel chiral catalyst. The proposed Michael addition serves as a foundational example, but the scope of this catalyst could extend to other enamine- and iminium-mediated transformations, such as aldol reactions, Mannich reactions, and α-functionalizations. Further derivatization of the 1,3-dithian-5-amine scaffold, for instance, by introducing substituents on the dithiane ring, could lead to a tunable class of organocatalysts with broad applications in the synthesis of complex, enantioenriched molecules.

References

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). Journal of Organic Chemistry.

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (n.d.).

- 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution. (n.d.).

- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed.

- The Role of 1,3-Dithianes in Natural Product Synthesis. (n.d.).

- Chiral auxiliary. (n.d.). Wikipedia.

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.

- Studies on the Asymmetric Oxidation of Ester Derivatives of 1,3-Dithiane-2-carboxylates. Asymmetric Synthesis of trans-1,3-Dithiane 1,3-Dioxide. (1998).

- Synthesis of 1,3-Difunctionalized Amine Derivatives Through Selective C-H Bond Oxidation. (n.d.).

- Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. (n.d.).

- Acids as Proline Co-Catalysts in the Aldol Reaction of 1,3-Dioxan-5-ones. (n.d.).

- Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. (2003). ScienceDirect.

- Chiral Amine Synthesis. (n.d.). Semantic Scholar.

- Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. (2024). MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 4. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective Derivatization of 1,3-Dithian-5-amine

[1]

Abstract

The 1,3-dithian-5-amine scaffold presents a unique challenge in medicinal chemistry: it contains a nucleophilic primary amine at position 5 and a redox-sensitive, metal-coordinating 1,3-dithiane ring.[1] While the dithiane moiety is classically utilized as a masked carbonyl (acyl anion equivalent), its preservation during amine derivatization is critical for its role as a structural pharmacophore. This guide outlines validated protocols for Amide Coupling , Reductive Amination , and Urea Formation , specifically tailored to avoid sulfur oxidation, catalyst poisoning, and ring hydrolysis.[1]

Strategic Considerations & Chemical Compatibility

Before initiating synthesis, researchers must understand the "Survival Window" of the 1,3-dithiane ring.[1]

The Chemoselectivity Challenge

-

The Trap (Catalytic Poisoning): The sulfur atoms in the 1,3-dithiane ring possess lone pairs that irreversibly bind to transition metals.[1] Do not use Palladium (Pd/C) or Platinum (PtO2) for hydrogenation or deprotection steps. These catalysts will be poisoned immediately, and the desulfurization (Raney Ni) risk is high.

-

The Trap (Oxidation): The thioether linkages are susceptible to oxidation by electrophilic oxidants (e.g., mCPBA, H2O2), leading to sulfoxides or sulfones.[1] Amide coupling reagents must be non-oxidative.

-

The Trap (Acid Hydrolysis): While 1,3-dithianes are robust protecting groups stable to bases and nucleophiles, they hydrolyze to carbonyls and thiols in the presence of "soft" Lewis acids (Hg²⁺, Ag⁺) or strong aqueous acids combined with heat.[1]

Decision Matrix

Use the following logic flow to select the appropriate derivatization method.

Figure 1: Decision matrix for selecting the optimal derivatization pathway.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids (drug fragments, fluorophores) to the amine.

Rationale: Acid chlorides can sometimes be too aggressive, generating HCl that might destabilize the ring if not immediately scavenged. HATU provides mild, near-neutral activation conditions.[1]

Materials:

-

1,3-Dithian-5-amine (1.0 equiv)[1]

-

Carboxylic Acid Partner (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.

-

Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add 1,3-Dithian-5-amine (1.0 equiv) in one portion.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Note: The dithiane sulfur may show a soft ionization peak in MS; look for the M+1 of the product.

-

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

-

Water (3x) – Removes DMF.

-

Brine (1x).

-

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Amination (Hydride Method)

Best for: Creating secondary amines. Strictly avoids catalytic hydrogenation.[2]

Rationale: Standard reductive amination often uses Pd/C + H₂. This is forbidden here due to sulfur poisoning. We use Sodium Triacetoxyborohydride (STAB), which is mild and does not reduce the dithiane ring.

Materials:

-

1,3-Dithian-5-amine (1.0 equiv)[1]

-

Aldehyde/Ketone Partner (1.1 equiv)[1]

-

NaBH(OAc)₃ (1.5 equiv)[1]

-

Acetic Acid (catalytic, 1-2 drops)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step:

-

Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

-

Catalysis: Add catalytic Acetic Acid. Stir for 30–60 minutes at RT to ensure imine formation.

-

Checkpoint: If the aldehyde is sterically hindered, add 3Å molecular sieves to drive water removal.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 5 minutes.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT overnight (12–16 hours).

-

Quench: Quench with Sat. NaHCO₃ (aqueous). Stir for 15 minutes until bubbling ceases.

-

Extraction: Extract with DCM (3x).

-

Purification: The product is a secondary amine.[3] If basicity allows, purify via Acid/Base extraction or amine-functionalized silica gel to avoid streaking.[1]

Protocol C: Urea/Thiourea Formation

Best for: High-stability linkers or peptidomimetics.[1]

Materials:

Step-by-Step:

-

Dissolution: Dissolve the amine in anhydrous DCM (0.1 M).

-

Addition: Add the Isocyanate dropwise at 0°C.

-

Warming: Allow to warm to RT and stir for 2 hours.

-

Precipitation: Often, the urea product precipitates out of non-polar solvents (like Toluene or Hexane/DCM mixtures).

-

Isolation: Filter the solid. If soluble, evaporate and recrystallize from EtOH/Water.

Quantitative Data Summary

| Method | Reagent System | Yield (Typical) | Dithiane Integrity | Critical Risk |

| Amide Coupling | HATU / DIPEA | 85–95% | High | Avoid strong acid workup |

| Reductive Amination | NaBH(OAc)₃ / AcOH | 70–85% | High | Do NOT use Pd/C or Raney Ni |

| Urea Formation | Isocyanate / DCM | >90% | Very High | Moisture sensitivity of isocyanate |

| Acylation | Acid Chloride / Et₃N | 60–80% | Moderate | HCl generation (requires rapid scavenging) |

Troubleshooting & Optimization

"The Rotten Egg" Smell

Dithianes and their precursors (thiols) have potent odors.

-

Mitigation: All reactions must be performed in a fume hood.

-

Waste Treatment: Treat glassware and waste streams with dilute bleach (sodium hypochlorite) after the product has been isolated and removed. Bleach oxidizes trace sulfides to odorless sulfoxides/sulfones. Never bleach the product itself.

Solubility Issues

The 1,3-dithiane ring is lipophilic.[1] If the amine salt (e.g., HCl salt) is used as a starting material:

-

Free-basing: You must release the free amine using NaHCO₃/DCM extraction before attempting reductive amination, or use excess DIPEA in the amide coupling step.[1]

Workflow Visualization

Figure 2: End-to-end workflow for handling dithiane amines.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][5] (Definitive source on dithiane stability to base/nucleophiles and instability to oxidative/mercury conditions). [1]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[6] Chem.1996 , 61, 3849–3862.[1][7] (The gold-standard protocol for reductive amination compatible with sulfur functionalities).[1]

-

Smith, A. B.; Adams, C. M. "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products."[1] Acc.[3][4][8][9] Chem. Res.2004 , 37, 365–377.[1] (Demonstrates the robustness of the dithiane ring during complex synthetic sequences).

-

Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631.[1] (Review of HATU/EDC mechanisms ensuring chemoselectivity).

Sources

- 1. Dithiane - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

"protocols for the deprotection of the dithiane group in 1,3-dithian-5-amine derivatives"

This Application Note is structured to address the specific synthetic challenge of deprotecting the 1,3-dithiane group in the presence of a 5-amino substituent. This structural motif presents a "Dithiane Dilemma": the basic nitrogen atom can interfere with Lewis acid catalysts or undergo competitive oxidation (N-oxide formation) during standard oxidative deprotection.

The following guide prioritizes chemoselectivity , ensuring the sulfur-carbon bond is cleaved to regenerate the carbonyl without degrading the amine or the molecular scaffold.

Introduction & Strategic Analysis

The 1,3-dithiane moiety is a robust protecting group for carbonyls (aldehydes/ketones) and a pivotal "umpolung" reagent.[1] However, in 1,3-dithian-5-amine derivatives , the presence of a nucleophilic and redox-active amine at the C5 position complicates removal.

The "Dithiane Dilemma" in Amino-Substrates

-

Competitive Coordination: The C5-amine can chelate to "soft" Lewis acids (Hg²⁺, Ag⁺) intended to activate the sulfur, poisoning the catalyst.

-

N-Oxidation: Strong oxidants (e.g., KMnO₄, unbuffered NBS) may oxidize the amine to an N-oxide or imine before cleaving the dithiane.

-

Transannular Interference: In 5-amino derivatives, the nitrogen lone pair can spatially interact with the activated sulfur intermediates, leading to side reactions like ring contraction or polymerization.

Strategic Solution: We utilize "Soft" Oxidative Hydrolysis under controlled pH. By protonating the amine (rendering it non-nucleophilic and resistant to oxidation) or using reagents with high affinity for sulfur over nitrogen, we achieve clean deprotection.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal deprotection method for your specific substrate.

Figure 1: Strategic Decision Tree for Dithiane Deprotection in Amino-Scaffolds.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Alkaloids (PIFA Method)

Best for: Free amines, complex alkaloids, and acid-stable substrates. Mechanism: Bis(trifluoroacetoxy)iodobenzene (PIFA) acts as a soft electrophile. The inclusion of Trifluoroacetic Acid (TFA) protonates the amine, protecting it from oxidation while the sulfur attacks the hypervalent iodine.

Reagents:

-

Substrate (1.0 equiv)

-

PIFA (Bis(trifluoroacetoxy)iodobenzene) (1.5 equiv)

-

TFA (Trifluoroacetic Acid) (10 equiv)

-

Solvent: MeOH:H₂O (9:1 v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve the dithiane substrate in MeOH:H₂O (9:1) to a concentration of 0.1 M.

-

Protection (In-situ): Add TFA (10 equiv) and stir for 5 minutes. Critical: This ensures the amine is fully protonated (ammonium salt).

-

Oxidation: Cool the solution to 0°C. Add PIFA (1.5 equiv) portion-wise over 10 minutes. The solution may turn slightly yellow.

-

Hydrolysis: Allow the reaction to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by TLC/LCMS. The intermediate S-oxide is hydrolyzed by the water present.

-

Work-up: Quench with saturated aqueous NaHCO₃ (careful: gas evolution) until pH ~8. Extract with CH₂Cl₂ (3x).

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Flash chromatography is usually required to remove iodobenzene byproducts.

Why this works: The TFA buffer ensures the nitrogen lone pair is unavailable for N-oxidation, while the hypervalent iodine specifically targets the soft sulfur atoms [1].

Protocol B: The "Green" Micellar Method (Iodine/H₂O₂/SDS)

Best for: Large scale, protected amines (Boc/Cbz), and environmentally sensitive processes.[2] Mechanism: Iodine catalyzes the oxidation of sulfur using H₂O₂ as the stoichiometric oxidant. Sodium Dodecyl Sulfate (SDS) forms micelles that solubilize the hydrophobic dithiane, accelerating the reaction in water.

Reagents:

-

Substrate (1.0 equiv)

-

Iodine (I₂) (0.1 equiv / 10 mol%)

-

Hydrogen Peroxide (30% aq, H₂O₂) (4.0 equiv)[2]

-

SDS (Sodium Dodecyl Sulfate) (0.2 equiv)

Step-by-Step Workflow:

-

Micelle Formation: Stir SDS and Iodine in water at RT for 10 minutes until a homogeneous dispersion forms.

-

Addition: Add the dithiane substrate.[1][2][3][4][5] If the substrate is a solid, ensure fine grinding or dissolve in a minimal amount of acetone if strictly necessary (though neat water is preferred for the micellar effect).

-

Activation: Add 30% H₂O₂ dropwise.

-

Reaction: Stir vigorously at RT for 30–60 minutes. The reaction is typically very fast.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess iodine/peroxide.

-

Isolation: The product often precipitates or can be extracted with Ethyl Acetate.

Why this works: This method avoids heavy metals and strong acids.[2][4] The micellar environment concentrates the reagents, and the mild conditions prevent over-oxidation of protected amines [2].

Protocol C: The "Modern Hammer" (Selectfluor)

Best for: Stubborn substrates where other oxidative methods fail. Mechanism: Selectfluor (F-TEDA-BF₄) is a potent source of "F⁺". It fluorinates the sulfur, creating a highly leaving sulfonium species that hydrolyzes rapidly.

Reagents:

-

Substrate (1.0 equiv)

-

Selectfluor (2.5 equiv)

-

Solvent: MeCN:H₂O (5:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in MeCN:H₂O.

-

Addition: Add Selectfluor as a solid in one portion at RT.

-

Reaction: Stir at RT. Reaction is typically complete in < 15 minutes.

-

Work-up: Dilute with water and extract with CH₂Cl₂. The byproduct (TEDA) is water-soluble and easily removed.

Why this works: Selectfluor is a "hard" electrophile but highly effective at activating "soft" sulfur due to the high bond energy of S-F formation. It is faster and less toxic than Mercury salts [3].

Comparative Analysis of Methods

| Feature | Protocol A (PIFA) | Protocol B (I₂/H₂O₂) | Protocol C (Selectfluor) | Protocol D (Hg Salts) |

| Amine Compatibility | Excellent (w/ TFA) | Good (if protected) | Very Good | Poor (Coordination) |

| Reagent Cost | High | Very Low | High | Moderate |

| Toxicity | Low | Low | Low | High (Toxic) |

| Reaction Time | 1–4 Hours | 30–60 Mins | < 15 Mins | 1–2 Hours |

| Scalability | Moderate | High | Moderate | Low |

| Primary Use Case | Complex Alkaloids | Green Chemistry | Difficult Substrates | Legacy/Desperation |

Mechanistic Visualization

Understanding the deprotection pathway helps in troubleshooting. The key step is the formation of the Acyl Sulfonium intermediate.